molecular formula C11H12O3 B13599010 Acetic acid, (4-indanyloxy)- CAS No. 25177-86-0

Acetic acid, (4-indanyloxy)-

Cat. No.: B13599010
CAS No.: 25177-86-0
M. Wt: 192.21 g/mol
InChI Key: SYNVKRDWHHMHNM-UHFFFAOYSA-N
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Description

Acetic acid, (4-indanyloxy)-, is an organic compound that features an indanyloxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-indanyloxy)-, typically involves the reaction of 4-indanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of 4-indanol and the acetic acid derivative.

Industrial Production Methods

Industrial production methods for acetic acid, (4-indanyloxy)-, may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-indanyloxy)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indanyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted indanyloxy derivatives.

Scientific Research Applications

Acetic acid, (4-indanyloxy)-, has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (4-indanyloxy)-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a wide range of applications.

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Acetic anhydride: An acetic acid derivative used in various chemical reactions.

Uniqueness

Acetic acid, (4-indanyloxy)-, is unique due to the presence of the indanyloxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

25177-86-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-4-yloxy)acetic acid

InChI

InChI=1S/C11H12O3/c12-11(13)7-14-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5,7H2,(H,12,13)

InChI Key

SYNVKRDWHHMHNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)OCC(=O)O

Origin of Product

United States

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